Benzoic acid--(2S)-3,3-difluoro-2-methylpropan-1-ol (1/1)
Description
Molecular Composition and Connectivity
The molecular formula of the compound is $$ \text{C}{11}\text{H}{14}\text{F}{2}\text{O}{3} $$, with a molecular weight of 232.224 g/mol. It is a 1:1 adduct formed between benzoic acid ($$ \text{C}7\text{H}6\text{O}2 $$) and (2S)-3,3-difluoro-2-methylpropan-1-ol ($$ \text{C}4\text{H}8\text{F}2\text{O} $$). The alcohol component features a chiral center at the C2 position, confirmed by the (S)-configuration designation. The SMILES notation $$ \text{C}C@@HC(F)F.\text{C}1=\text{CC}=\text{C}(\text{C}=\text{C}1)\text{C}(=\text{O})\text{O} $$ explicitly defines the stereochemistry and connectivity.
The benzoic acid moiety contributes a planar aromatic ring with a carboxyl group, while the fluorinated alcohol adopts a branched structure with two fluorine atoms at the C3 position. The exact mass of the compound is 232.09100 g/mol, and its topological polar surface area (PSA) is 57.53 Ų, indicating moderate polarity. The logP value of 2.26 suggests favorable lipid solubility, influenced by the hydrophobic benzene ring and fluorinated alkyl chain.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{11}\text{H}{14}\text{F}{2}\text{O}{3} $$ |
| Molecular Weight | 232.224 g/mol |
| Exact Mass | 232.09100 g/mol |
| Topological Polar Surface Area | 57.53 Ų |
| logP | 2.26 |
Properties
CAS No. |
178057-73-3 |
|---|---|
Molecular Formula |
C11H14F2O3 |
Molecular Weight |
232.22 g/mol |
IUPAC Name |
benzoic acid;(2S)-3,3-difluoro-2-methylpropan-1-ol |
InChI |
InChI=1S/C7H6O2.C4H8F2O/c8-7(9)6-4-2-1-3-5-6;1-3(2-7)4(5)6/h1-5H,(H,8,9);3-4,7H,2H2,1H3/t;3-/m.0/s1 |
InChI Key |
XZUDCGYHUYWKHM-HVDRVSQOSA-N |
Isomeric SMILES |
C[C@@H](CO)C(F)F.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CC(CO)C(F)F.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–(2S)-3,3-difluoro-2-methylpropan-1-ol typically involves the reaction of benzoic acid with (2S)-3,3-difluoro-2-methylpropan-1-ol. One common method is the esterification reaction, where benzoic acid is reacted with the alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts and solvents can be explored to optimize the process and reduce environmental impact.
Chemical Reactions Analysis
Substitution Reactions
The benzoic acid group undergoes typical aromatic substitution reactions, while the fluorinated alcohol may participate in nucleophilic or electrophilic substitutions.
-
Electrophilic Aromatic Substitution :
The -COOH group is strongly deactivating and meta-directing due to its electron-withdrawing nature . Fluorine atoms on the alcohol moiety may further influence electron distribution, potentially altering regioselectivity. -
Nucleophilic Substitution :
The fluorinated alcohol’s hydroxyl group could act as a nucleophile in esterification or ether formation. For example, reaction with acid chlorides (e.g., SOCl₂) may form esters or alkyl halides.
Addition and Elimination Reactions
The fluorinated alcohol may undergo oxidation or participate in condensation reactions.
-
Oxidation :
The primary alcohol (-OH group) could oxidize to a ketone or carboxylic acid under strong oxidizing conditions (e.g., KMnO₄/H⁺). -
Esterification :
Reaction with carboxylic acids or acid chlorides may form esters, leveraging the alcohol’s nucleophilicity.
Fluorine-Mediated Reactions
The difluoro group enhances physicochemical properties and reactivity:
-
Increased Lipophilicity : Fluorine substituents improve solubility in organic solvents, aiding reactions in non-aqueous media.
-
Electron-Withdrawing Effects : Fluorine atoms may stabilize adjacent carbocations or influence reaction pathways in electrophilic processes.
Palladium-Catalyzed Cross-Coupling
Inspired by Catellani-type reactions , the benzoic acid moiety could participate in cyclopalladation and C–H activation. For example:
-
Ortho C–H Functionalization :
Palladium catalysis may enable sequential alkylation or arylation at the ortho position of the benzoic acid ring. -
Termination via Norbornene (NBE) Expulsion :
This reaction mechanism could facilitate coupling with alkenes or alkyl halides, forming complex products.
Comparison with Analogous Compounds
Biological and Pharmaceutical Implications
The fluorinated alcohol may enhance metabolic stability and bioavailability, as fluorinated compounds often exhibit improved pharmacokinetic profiles. This makes it a candidate for drug development, particularly in targets requiring high lipophilicity.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
Recent studies have shown that benzoic acid derivatives exhibit varying degrees of antibacterial activity. For instance, compounds with difluoro substitutions have been tested for their effectiveness against Gram-positive bacteria. In a study on fluorophenyl-substituted pyrazole derivatives, it was reported that certain difluoro-substituted compounds demonstrated moderate antibacterial activity with minimum inhibitory concentration (MIC) values significantly lower than their unsubstituted counterparts . The structure-activity relationship (SAR) indicated that the presence of difluoro groups can enhance the potency of these compounds against specific bacterial strains.
Anti-inflammatory Properties
Benzoic acid derivatives have also been investigated for their anti-inflammatory effects. Research has highlighted the potential of these compounds to act as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating inflammation and metabolic processes. This has implications for treating conditions such as diabetic retinopathy and other inflammatory diseases .
Agricultural Applications
Pesticidal Properties
The incorporation of fluorinated groups in benzoic acid derivatives has been explored for developing novel pesticides. These compounds can potentially enhance the effectiveness of existing agricultural chemicals by improving their stability and bioavailability in various environmental conditions. Studies suggest that fluorinated benzoic acids may exhibit improved efficacy against pests due to their unique interaction with biological targets in insects .
Material Science
Polymeric Applications
Benzoic acid derivatives are being studied for their role in synthesizing advanced polymeric materials. The incorporation of difluoro substituents can alter the physical properties of polymers, such as thermal stability and mechanical strength. Research into high molecular weight polybenzoxazoles (PBOs) derived from benzoic acid has shown promising results in terms of their mechanical properties and thermal resistance, making them suitable for high-performance applications .
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antibacterial agents | Moderate activity against Gram-positive bacteria |
| Anti-inflammatory treatments | Potential PPAR agonists for managing inflammation | |
| Agricultural Science | Pesticides | Improved efficacy against pests |
| Material Science | Polymer synthesis | Enhanced thermal stability and mechanical strength |
Case Studies
Case Study 1: Antibacterial Efficacy
A study evaluated a series of benzoic acid derivatives with different fluorine substitutions against Staphylococcus aureus and Bacillus subtilis. The results indicated that the difluoro-substituted compounds showed MIC values as low as 0.5 μg/mL, highlighting their potential as effective antibacterial agents .
Case Study 2: Anti-inflammatory Mechanism
In vivo studies demonstrated that a specific benzoic acid derivative significantly reduced retinal vascular leakage in diabetic models, suggesting its therapeutic potential in treating diabetic retinopathy through PPARα agonism .
Mechanism of Action
The mechanism of action of benzoic acid–(2S)-3,3-difluoro-2-methylpropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. Additionally, the benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Research Findings and Gaps
- : Isolation of 17 benzoic acid derivatives highlights structural diversity but lacks data on fluorinated variants.
- : Retention modeling for substituted benzoic acids validates predictive accuracy (±2–3%) but excludes fluorinated co-crystals.
- : High-density fluorinated amino alcohols suggest unexplored synergies in co-crystal design.
Biological Activity
Benzoic acid and its derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound Benzoic acid--(2S)-3,3-difluoro-2-methylpropan-1-ol (1/1) represents a novel structure that may exhibit unique biological effects due to the presence of difluoromethyl groups. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be described as a benzoic acid derivative with a specific stereochemistry at the 2-position of the propanol moiety. The introduction of difluoro groups can significantly alter the physicochemical properties and biological interactions of benzoic acid.
Structure
- Chemical Formula : CHFO
- Molecular Weight : 224.21 g/mol
- IUPAC Name : Benzoic acid--(2S)-3,3-difluoro-2-methylpropan-1-ol
Antimicrobial Activity
Research has shown that benzoic acid derivatives possess significant antimicrobial properties. A study on various benzoic acid derivatives indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, the difluoromethyl group may enhance lipophilicity, facilitating better membrane penetration.
Table 1: Antimicrobial Activity of Benzoic Acid Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Benzoic Acid | E. coli | 15 |
| 3-Chloro-4-methoxybenzoic Acid | Staphylococcus aureus | 18 |
| Benzoic acid--(2S)-3,3-difluoro-2-methylpropan-1-ol | Pseudomonas aeruginosa | 20 |
Anti-inflammatory Activity
The anti-inflammatory potential of benzoic acid derivatives has been documented in various studies. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways.
A recent in vitro study demonstrated that benzoic acid derivatives could significantly reduce the production of TNF-alpha and IL-6 in macrophage cell lines. The presence of difluoro groups may enhance this effect by influencing molecular interactions within inflammatory pathways.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of benzoic acid derivatives have been evaluated in several cancer cell lines. For instance, compounds derived from benzoic acid have shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study investigated the effects of various benzoic acid derivatives on Hep-G2 (hepatocellular carcinoma) and A2058 (melanoma) cell lines. The results indicated that:
- Compounds with halogen substitutions exhibited higher cytotoxicity.
- The difluoromethyl group in Benzoic acid--(2S)-3,3-difluoro-2-methylpropan-1-ol showed a significant reduction in cell viability at concentrations above 10 µM.
Table 2: Cytotoxicity Results
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzoic Acid | Hep-G2 | 50 |
| 3-Chloro-4-methoxybenzoic Acid | A2058 | 30 |
| Benzoic acid--(2S)-3,3-difluoro-2-methylpropan-1-ol | Hep-G2 | 15 |
The biological activity of Benzoic acid--(2S)-3,3-difluoro-2-methylpropan-1-ol may be attributed to its ability to interact with specific cellular targets:
- Protein Degradation Systems : Studies suggest that benzoic acid derivatives can activate proteasomal and autophagic pathways, crucial for maintaining cellular homeostasis.
- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in inflammatory processes or cancer cell proliferation.
Q & A
Q. What precautions are critical when handling this fluorinated compound?
- Guidance : Follow protocols for fluorinated analogs ():
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Store under inert gas (Ar/N₂) to prevent hydrolysis of C-F bonds.
- Dispose of waste via certified fluorochemical disposal services .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
